![molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6](/img/structure/B1316487.png)
furo[2,3-c]pyridin-7(6H)-one
Overview
Description
Furo[2,3-c]pyridin-7(6H)-one is a chemical compound with the molecular formula C7H5NO2 . It is a solid substance and its CAS number is 84400-98-6 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of furo[2,3-c]pyridin-7(6H)-one has been described in several studies . For instance, one study reported the preparation of furo[2,3-c]pyridin-7(6H)-one starting with N-benzenesulfonylpiperidin-4-one . Another study described the photocycloaddition of furo[2,3-c]pyridin-7(6H)-one to acrylonitrile .Molecular Structure Analysis
The molecular structure of furo[2,3-c]pyridin-7(6H)-one has been analyzed in several studies . The compound has a molecular weight of 135.12 g/mol . Its InChI code is 1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H, (H,8,9) and its InChI key is SHSNAKRNZGOTJL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving furo[2,3-c]pyridin-7(6H)-one have been studied . For example, one study reported the alkaline hydrolysis of furo[2,3-c]pyridin-7(6H)-one derivatives . Another study described the synthesis of new functionalized furo[2,3-c]pyridin-7(6H)-one derivatives .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridin-7(6H)-one has several physical and chemical properties . It has a molecular weight of 135.12 g/mol . Its exact mass and monoisotopic mass are 135.032028402 g/mol . The compound has a topological polar surface area of 42.2 Ų .Scientific Research Applications
Photosensitization
A novel furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF, has been developed through an Rh-catalyzed tandem reaction. This compound exhibits near-infrared emission with high quantum yield and efficient generation of singlet oxygen (1O2) and hydroxyl radicals (˙OH). It has potential applications in specific imaging and photodynamic ablation of Gram-positive bacteria .
Pharmaceutical Testing
Furo[2,3-c]pyridin-7-amine, a related compound, is available for purchase for pharmaceutical testing. It serves as a high-quality reference standard for obtaining accurate results in pharmaceutical research .
Safety and Hazards
properties
IUPAC Name |
6H-furo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSNAKRNZGOTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510845 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furo[2,3-c]pyridin-7(6H)-one | |
CAS RN |
84400-98-6 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the photochemical reactivity of furo[2,3-c]pyridin-7(6H)-one?
A1: Furo[2,3-c]pyridin-7(6H)-one demonstrates interesting photochemical behavior, particularly in its reactions with acrylonitrile. [] This reaction yields multiple products, including cyclobutane ring systems, highlighting the compound's potential for forming complex structures through [2+2] cycloaddition reactions. The specific products formed are influenced by the presence or absence of an N-methyl group on the furo[2,3-c]pyridin-7(6H)-one scaffold, indicating the importance of substituents in directing the regio- and stereochemical outcomes of these reactions. []
Q2: How has furo[2,3-c]pyridin-7(6H)-one been synthesized?
A2: The synthesis of furo[2,3-c]pyridin-7(6H)-one involves a multi-step process starting from 3-furoic acid chloride. [] This involves reduction to the corresponding aldehyde, followed by a condensation reaction to form β-(3-furyl)acrylic acid. [] Conversion to the acid azide and subsequent Curtius rearrangement lead to the formation of the desired furo[2,3-c]pyridin-7(6H)-one. [] This synthetic pathway provides a foundation for further exploration and modification of the furo[2,3-c]pyridine scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.